molecular formula C18H12FIOS B591724 (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone CAS No. 1071929-08-2

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

Cat. No. B591724
M. Wt: 422.256
InChI Key: UCEUYWYTFYVWBY-UHFFFAOYSA-N
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Description

“(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone” is a synthetic intermediate for Canagliflozin . Canagliflozin is an antidiabetic agent used in the treatment of type 2 diabetes mellitus .


Molecular Structure Analysis

The molecular formula of the compound is C18H12FIOS . The InChI code is 1S/C18H12FIOS/c1-11-2-7-14 (20)10-15 (11)18 (21)17-9-8-16 (22-17)12-3-5-13 (19)6-4-12/h2-10H,1H3 . The compound has a molecular weight of 422.3 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 422.3 g/mol . The computed properties include a XLogP3-AA of 6.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are 421.96376 g/mol . The topological polar surface area is 45.3 Ų .

Scientific Research Applications

Application in Cancer Research

  • Summary of the Application: This compound has been studied for its potential anti-cancer properties, specifically against lung cancer. It was designed using 5-iodo-2-methylbenzoic acid as the starting material .
  • Methods of Application or Experimental Procedures: The compound was obtained via a multiple synthesis route and characterized by IR, 1H NMR, and single crystal X-ray crystallography . The in vitro anticancer activity of the compound was determined on three human lung cancer cells (H20, H2227, and H69) .
  • Results or Outcomes: The study suggests that this compound may be a potential anticancer agent .

Application in Solar Cell Research

  • Summary of the Application: This compound has been studied for its potential use in perovskite solar cells (PSCs). It’s used as a hole-transporting material (HTM), which is critical for constructing efficient PSCs .
  • Methods of Application or Experimental Procedures: A stable zinc complex-based HTM named BPZ23 was developed, which demonstrated a significant increase in hole mobility compared to its non-metal counterpart (BP21) . This was used to construct a perovskite layer with reduced trap-assisted recombination .
  • Results or Outcomes: The power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .

Future Directions

As a synthetic intermediate for Canagliflozin , the compound may continue to be used in the synthesis of this antidiabetic agent. Future research may focus on optimizing the synthesis process or exploring other potential applications of the compound.

properties

IUPAC Name

[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEUYWYTFYVWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FIOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717985
Record name [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

CAS RN

1071929-08-2
Record name [5-(4-Fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071929-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
LP Zhou, F Qiu, ZF Zhang, CM Wang, YL Dong… - Journal of Structural …, 2020 - Springer
New heterocycle compound 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (1), designed using 5-iodo-2-methylbenzoic acid (2) as the starting material is successfully obtained …
Number of citations: 2 link.springer.com
M Seki, SR Tapkir, MR Nadiveedhi, SK Mulani… - ACS …, 2023 - ACS Publications
Synthesis of diarylmethanes, a key building block for SGLT2 inhibitors, has been developed through ketone synthesis by Friedel–Crafts acylation with TiCl 4 , followed by reduction with …
Number of citations: 1 pubs.acs.org
Y He, B Han, S Zhu - Organometallics, 2021 - ACS Publications
A terminal-selective migratory hydroarylation of unactivated olefins has been developed though a NiH-catalyzed alkene isomerization–hydroarylation relay process. This sp 3 C–H …
Number of citations: 9 pubs.acs.org

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